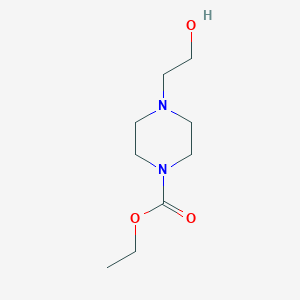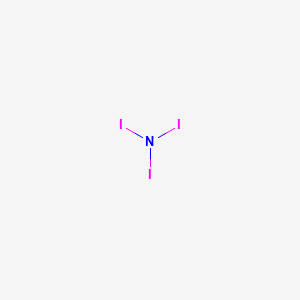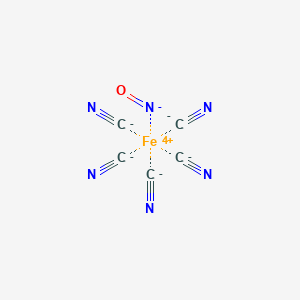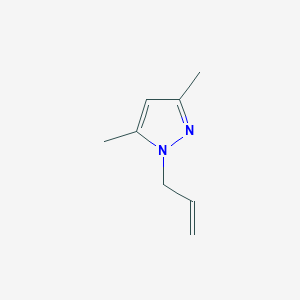![molecular formula C10H7F3O2 B077017 1-[3-(三氟甲基)苯基]丙烷-1,2-二酮 CAS No. 10557-15-0](/img/structure/B77017.png)
1-[3-(三氟甲基)苯基]丙烷-1,2-二酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Introduction 1-[3-(Trifluoromethyl)phenyl]propane-1,2-dione is a chemical compound that can be analyzed in terms of its synthesis, structure, and properties. It belongs to the class of organic compounds known as β-diketones, which are characterized by the presence of two carbonyl groups on adjacent carbon atoms.
Synthesis Analysis The synthesis of β-diketones, like 1-[3-(Trifluoromethyl)phenyl]propane-1,2-dione, often involves the condensation of acetophenones with appropriate aldehydes or ketones. A specific synthesis method might not be directly available for this compound, but typical processes involve base-catalyzed Claisen condensation or similar reactions. These methods provide a pathway to synthesize various substituted β-diketones, offering high yields and simple work-up procedures (Vibhute et al., 2012).
Molecular Structure Analysis The molecular structure of β-diketones like 1-[3-(Trifluoromethyl)phenyl]propane-1,2-dione is characterized by the presence of two carbonyl groups adjacent to each other. This structure can lead to various conformations and electronic interactions affecting the compound's chemical behavior. X-ray crystallography and computational methods such as DFT can be used to analyze these structures, providing insights into conformational preferences and electronic properties (Emsley et al., 1987).
Chemical Reactions and Properties β-Diketones undergo a range of chemical reactions, including enolization, halogenation, and complexation with metals. These reactions can be influenced by the nature of substituents on the phenyl ring. For example, halogenation reactions of substituted β-diketones occur regioselectively, highlighting the impact of electronic and steric factors on chemical reactivity (Galer et al., 2011).
科学研究应用
区域选择性卤代
Galer 等人 (2011) 的一项研究重点是 1-苯基-3-(3,5-二甲氧基苯基)-丙烷-1,3-二酮的高区域选择性卤代。这项研究表明,除氟化外,用 N-X 试剂卤代在 α 位区域选择性发生,表明该化合物在合成化学应用中具有特定卤素掺入的潜力 (Galer, Košmrlj, & Šket, 2011).
不寻常的缩合反应
Soloshonok 等人 (2006) 报道了涉及 1,1,1,5,5,5-六氟戊烷-2,4-二酮的不寻常缩合反应,展示了复杂的化学行为,促进了具有潜在独特性质的新型化合物的开发 (Soloshonok, Ohkura, & Yasumoto, 2006).
碎裂研究
Yosefdad 等人 (2020) 对电子冲击电离质谱中邻苯二甲酰亚胺衍生物的碎裂的研究突出了结构和水合作用对分子稳定性和碎裂模式的影响。这项研究为表征类似化合物的分析化学技术提供了见解 (Yosefdad, Valadbeigi, & Bayat, 2020).
合成方法
Vibhute 等人 (2012) 开发了一种合成 1-(取代苯基)-3-甲基丙烷 1,3-二酮的简单且高产率的方法。这项研究为合成 1-[3-(三氟甲基)苯基]丙烷-1,2-二酮的衍生物提供了一种经济且实用的方法,提高了其可及性,以便进一步的科学探索 (Vibhute, Zangade, Gurav, & Vibhute, 2012).
安全和危害
未来方向
Trifluoromethylated compounds, such as “1-[3-(Trifluoromethyl)phenyl]propane-1,2-dione”, have widespread applications in pharmaceuticals and agrochemicals due to the unique properties of the fluorine atom . It is expected that many novel applications of these compounds will be discovered in the future .
属性
IUPAC Name |
1-[3-(trifluoromethyl)phenyl]propane-1,2-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7F3O2/c1-6(14)9(15)7-3-2-4-8(5-7)10(11,12)13/h2-5H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAUVRZPTOJDWNX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C(=O)C1=CC(=CC=C1)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7F3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20380614 |
Source


|
| Record name | 1-[3-(trifluoromethyl)phenyl]propane-1,2-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20380614 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[3-(Trifluoromethyl)phenyl]propane-1,2-dione | |
CAS RN |
10557-15-0 |
Source


|
| Record name | 1-[3-(trifluoromethyl)phenyl]propane-1,2-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20380614 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-[3-(Trifluoromethyl)phenyl]propane-1,2-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

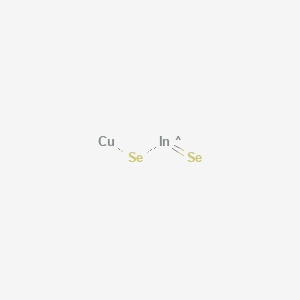
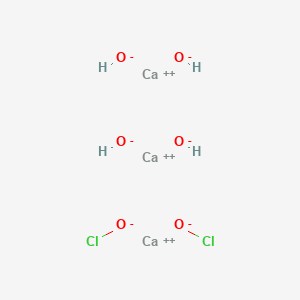
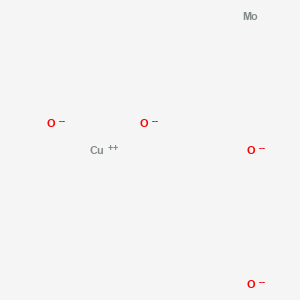
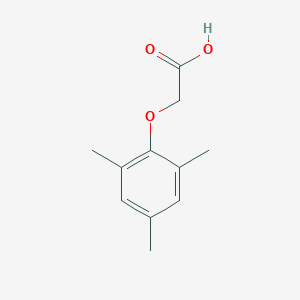

![Sodium 1-amino-4-[(4-butylphenyl)amino]-9,10-dihydro-9,10-dioxoanthracene-2-sulphonate](/img/structure/B76945.png)



